molecular formula C20H18ClN3O2 B10931521 N-(5-chloro-2-methylphenyl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(5-chloro-2-methylphenyl)-3,6-dicyclopropyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10931521
M. Wt: 367.8 g/mol
InChI Key: LGWSSQNGIILBAJ-UHFFFAOYSA-N
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Description

N~4~-(5-CHLORO-2-METHYLPHENYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated phenyl group, a dicyclopropyl isoxazole ring, and a pyridine carboxamide moiety. The presence of these functional groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-CHLORO-2-METHYLPHENYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Isoxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring.

    Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Formation of the Pyridine Carboxamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N~4~-(5-CHLORO-2-METHYLPHENYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The chlorinated phenyl group can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoxazole derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N~4~-(5-CHLORO-2-METHYLPHENYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of N4-(5-CHLORO-2-METHYLPHENYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
  • 4-Chloro-N-methylpyridine-2-carboxamide

Uniqueness

N~4~-(5-CHLORO-2-METHYLPHENYL)-3,6-DICYCLOPROPYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for diverse chemical modifications, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H18ClN3O2

Molecular Weight

367.8 g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-3,6-dicyclopropyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C20H18ClN3O2/c1-10-2-7-13(21)8-15(10)22-19(25)14-9-16(11-3-4-11)23-20-17(14)18(24-26-20)12-5-6-12/h2,7-9,11-12H,3-6H2,1H3,(H,22,25)

InChI Key

LGWSSQNGIILBAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC(=NC3=C2C(=NO3)C4CC4)C5CC5

Origin of Product

United States

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